molecular formula C16H25NO3 B4003203 2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine

2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine

Cat. No.: B4003203
M. Wt: 279.37 g/mol
InChI Key: BGOSRSARVIAPQA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine is an organic compound with the molecular formula C₁₆H₂₅NO₃. This compound is characterized by its morpholine ring substituted with dimethyl groups at positions 2 and 6, and a 2-(2-phenoxyethoxy)ethyl group at position 4. It is a versatile compound with applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2,6-Dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution at Positions 2 and 6:

    Attachment of the 2-(2-phenoxyethoxy)ethyl Group: This step involves the reaction of the dimethyl-substituted morpholine with 2-(2-phenoxyethoxy)ethyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the 2-(2-phenoxyethoxy)ethyl group, making it less versatile.

    4-(2-Phenoxyethoxy)ethylmorpholine: Lacks the dimethyl groups at positions 2 and 6, affecting its chemical properties.

Uniqueness

2,6-Dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dimethyl-4-[2-(2-phenoxyethoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-14-12-17(13-15(2)20-14)8-9-18-10-11-19-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOSRSARVIAPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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